[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
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Overview
Description
[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring bearing a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of amidoximes with carboxylic acid derivatives or acid chlorides to form the oxadiazole ring . The cyclohexyl group can be introduced through a cyclohexylamine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the boron atom.
Substitution Reactions: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s boronic acid group can interact with biological molecules, making it useful in drug design and development.
Materials Science: The unique structure of the compound allows it to be used in the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe or reagent in various biological assays to study enzyme activity and other biochemical processes.
Mechanism of Action
The mechanism of action of [4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The oxadiazole ring may also contribute to the compound’s activity by providing additional binding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the oxadiazole and cyclohexyl groups, making it less versatile in certain applications.
Cyclohexylboronic Acid: Similar in structure but lacks the phenyl and oxadiazole groups, limiting its utility in specific reactions.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, offering varying properties and reactivities.
Uniqueness
The combination of the boronic acid group with the 1,2,4-oxadiazole ring and cyclohexyl group in [4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid provides a unique set of chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or advanced materials.
Properties
IUPAC Name |
[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c18-15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-2-1-3-5-11/h6-9,11,18-19H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSIMSJLXSNUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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